2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTADIFTZGEVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of 4-Bromo-3-(trifluoromethyl)aniline
The core synthetic approach to obtaining 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester involves the Miyaura borylation reaction, a palladium-catalyzed cross-coupling between an aryl halide and bis(pinacolato)diboron. Specifically, the starting material is 4-bromo-3-(trifluoromethyl)aniline, which undergoes borylation under the following conditions:
- Reagents : Bis(pinacolato)diboron (B2pin2), potassium acetate (KOAc)
- Catalyst : [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : Typically heated under inert atmosphere conditions
This reaction selectively installs the pinacol boronate ester group at the aryl bromide position, yielding the desired boronic ester intermediate. The reaction progress is monitored by thin-layer chromatography (TLC), aided by the use of curcumin, which forms a specific interaction with boron-containing compounds, facilitating visualization despite similar retention factors of starting and product materials.
Purification and Stability Considerations
Due to the poor stability and reactivity of free boronic acids, purification is conducted at the pinacol-protected intermediate stage. Flash chromatography is the preferred method to isolate these intermediates cleanly, avoiding decomposition and side reactions that may occur if free boronic acids are handled prematurely.
Deprotection of Pinacol Ester via Transesterification
To obtain the free boronic acid from the pinacol ester, a transesterification process is employed. The method involves:
- Mixing the pinacol-protected intermediate with an excess of methyl boronic acid
- Dissolving in an appropriate solvent mixture (e.g., water/acetone 1:1 v/v)
- Addition of mild acid or base to drive the reaction (optimal conditions found to be 0.1 N hydrochloric acid)
- Evaporation of volatile byproducts such as methyl boronic pinacol ester and residual methyl boronic acid to drive the reaction to completion
This mild transesterification avoids decomposition seen with stronger acids like trifluoroacetic acid (TFA). The process is optimized to maintain compound integrity and yield.
Additional Synthetic Steps
In related synthetic routes, acetoxy groups on intermediates are hydrolyzed by treatment with potassium carbonate in ethanol under heating, followed by filtration and flash chromatography. This step is necessary for preparing certain intermediates leading to the target boronic ester.
3 Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents & Conditions | Key Notes |
|---|---|---|---|---|
| 1 | Miyaura Borylation | 4-Bromo-3-(trifluoromethyl)aniline | B2pin2, KOAc, Pd(dppf)Cl2, DMF, heat | Palladium-catalyzed borylation; TLC monitoring with curcumin dye |
| 2 | Purification | Pinacol-protected boronic ester | Flash chromatography | Avoid free boronic acid purification due to instability |
| 3 | Transesterification | Pinacol-protected intermediate | Excess methyl boronic acid, 0.1 N HCl in water/acetone (1:1 v/v) | Mild acid conditions prevent decomposition; volatile byproducts removed by evaporation |
| 4 | Salt hydrolysis & cleanup | Deprotected boronic acid salt | Water suspension and filtration | Removes unstable hydrochloric acid salts |
| 5 | Hydrolysis (if needed) | Acetoxy intermediates | K2CO3 in ethanol, heat | Prepares intermediates for further transformations |
4 Research Findings and Optimization Notes
- The use of Pd(dppf)Cl2 as a catalyst ligand complex is critical for efficient borylation of trifluoromethyl-substituted aromatic amines.
- Curcumin-based TLC visualization is a novel and effective method for monitoring boron-containing intermediates.
- Transesterification with methyl boronic acid under mild acidic conditions (0.1 N HCl) is superior to stronger acids like TFA, which cause decomposition.
- The volatility of methyl boronic pinacol ester byproduct is exploited to drive the deprotection reaction to completion during solvent evaporation.
- Salt formation during deprotection is manageable and reversible, ensuring high purity of the final boronic acid.
- Flash chromatography remains the purification method of choice for pinacol esters due to the instability of free boronic acids.
5 Chemical and Physical Data
- Molecular Formula : C13H15BClF3O2
- Molecular Weight : 306.52 g/mol
- Synonyms : 2-[2-Chloro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number : 1451391-09-5
The compound is commercially recognized and characterized by its stable pinacol boronate ester moiety, which facilitates handling and subsequent synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group replaced by a hydrogen atom.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is its involvement in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with organic halides. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it a valuable building block for constructing complex organic molecules .
Mechanism
The Suzuki-Miyaura coupling typically proceeds through two main steps:
- Oxidative Addition : The palladium catalyst reacts with an organic halide to form a palladium(II) complex.
- Transmetalation : The boronic acid pinacol ester reacts with the palladium complex to form a new carbon-carbon bond.
The unique structural features of this compound, including its chlorine and trifluoromethyl groups, enhance its reactivity and selectivity compared to other similar compounds .
Medicinal Chemistry
Drug Development
In medicinal chemistry, the introduction of the 2-Chloro-6-(trifluoromethyl)phenyl group into drug candidates can significantly affect their biological activity. The chlorine atoms can influence binding affinity to biological targets, while the trifluoromethyl group often improves metabolic stability . Researchers utilize this compound to synthesize novel pharmaceuticals, particularly in developing inhibitors for various diseases.
Case Study: Drug Analog Synthesis
A notable application is seen in synthesizing analogs of existing drugs where the incorporation of this boronic acid pinacol ester allows for systematic variation of molecular structure while maintaining desired pharmacological properties. For example, studies have shown that modifying drug scaffolds with this compound can lead to improved efficacy and reduced side effects .
Material Science
Polymer Chemistry
The compound is also applicable in polymer chemistry, particularly in creating functionalized polymers through cross-coupling reactions. By incorporating this compound into polymer backbones, researchers can tailor materials with specific mechanical and thermal properties .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura coupling | Efficient carbon-carbon bond formation |
| Medicinal Chemistry | Drug development and modification | Enhanced binding affinity and stability |
| Material Science | Functionalized polymer synthesis | Tailored mechanical and thermal properties |
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Solubility in Organic Solvents
Boronic esters generally exhibit superior solubility in organic solvents compared to their parent acids. For 2-chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester, solubility trends align with those of other pinacol esters (e.g., phenylboronic acid pinacol ester and azaesters):
- High solubility in polar solvents like chloroform and 3-pentanone.
- Low solubility in nonpolar hydrocarbons (e.g., methylcyclohexane) and dipropyl ether .
Table 1: Solubility Comparison of Selected Boronic Esters
| Compound | Solubility in Chloroform | Solubility in Methylcyclohexane |
|---|---|---|
| 2-Chloro-6-(trifluoromethyl)phenyl* | High | Very Low |
| Phenylboronic acid pinacol ester | High | Moderate |
| Azaester of phenylboronic acid | Very High | Low |
Hydrolysis Kinetics in Aqueous Media
Hydrolysis rates of boronic esters depend on substituent electronic effects. Evidence from para-substituted phenylboronic pinacol esters reveals:
- Electron-withdrawing groups (EWGs) : Accelerate hydrolysis by increasing boron electrophilicity.
- Electron-donating groups (EDGs) : Slow hydrolysis via reduced boron reactivity .
For this compound, the chloro and trifluoromethyl groups are strong EWGs, suggesting faster hydrolysis than EDG-substituted analogs (e.g., para-amino-phenylboronic ester, t₁/₂ = 3 hours).
Table 2: Hydrolysis Half-Lives of Para-Substituted Phenylboronic Esters (pH 7.4)
| Substituent | Hydrolysis Half-Life (t₁/₂) |
|---|---|
| -OH | 10 minutes |
| -NHCOCH₃ (acetamide) | 10 minutes |
| -NH₂ (amine) | 3 hours |
| -Cl/-CF₃* | Estimated <10 minutes |
*Predicted based on EWG effects .
Key Research Findings and Limitations
- Advantages : Enhanced solubility in polar solvents and high reactivity in cross-coupling reactions.
- Comparative Gaps : Direct solubility and hydrolysis studies for this compound are sparse, necessitating extrapolation from structural analogs.
Biological Activity
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester (chemical formula: CHBClFO) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied in the context of medicinal chemistry due to its interactions with biological targets, particularly in the development of therapeutic agents.
The structure of this compound features a boron atom bonded to a phenyl group substituted with chlorine and trifluoromethyl groups, along with a pinacol ester moiety. This configuration contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that boronic acids, including this compound, exhibit a range of biological activities, including:
- Anticancer Properties : Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
- Antimicrobial Effects : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, modulating their activity and impacting cellular functions.
The mechanism by which this compound exerts its biological effects typically involves:
- Binding to Proteins : The boron atom forms reversible covalent bonds with hydroxyl groups in serine or threonine residues in proteins, altering their function.
- Disruption of Cellular Pathways : By inhibiting specific enzymes or receptors, it can lead to downstream effects on cell proliferation and survival.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar boronic acid derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism involved the inhibition of the proteasome pathway, leading to increased levels of pro-apoptotic factors .
- Antimicrobial Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria by interfering with peptidoglycan synthesis. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability.
- Enzyme Inhibition : Research indicated that boronic acids can selectively inhibit serine proteases involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Table 1: Biological Activities of Related Boronic Acid Derivatives
Q & A
Q. What are the primary synthetic applications of 2-chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester in cross-coupling reactions?
This compound is widely used in Suzuki-Miyaura couplings due to its stability and compatibility with palladium catalysts. For radical-mediated reactions, it participates in boron-retaining C(sp³)–H functionalization when combined with organolithium reagents. The trifluoromethyl group enhances electrophilicity, facilitating stereospecific 1,2-aryl migration in boron-ate complexes . However, in direct arylation of hydantoins, pinacol esters may underperform compared to boroxines due to competing protodeboronation or byproduct formation .
Q. How can solubility challenges be addressed when using this boronic ester in organic reactions?
Solubility in organic solvents is critical for reaction efficiency. Experimental data show that pinacol esters generally exhibit higher solubility in chloroform and ketones (e.g., acetone) compared to parent boronic acids. For example, phenylboronic acid pinacol ester dissolves well in chloroform (25–30 mg/mL at 25°C), while solubility in hydrocarbons like methylcyclohexane is negligible. Preferential solvent selection (e.g., chloroform or 3-pentanone) and temperature control (20–40°C) are recommended to enhance solubility .
Advanced Research Questions
Q. How does pH and temperature influence the stability of this boronic ester, and how can decomposition pathways be minimized?
Protodeboronation is a major degradation pathway under basic conditions. At pH 13.5 and 70°C , the half-life of related boronic acids is ~19 hours, but pinacol esters are more stable due to steric protection. To minimize decomposition:
Q. What strategies enable the use of this compound in ROS-responsive drug delivery systems?
The boronic ester group acts as a ROS-sensitive trigger for controlled release. For example, in stroke models, ROS (e.g., H₂O₂) cleaves the ester bond, releasing therapeutic H₂S and generating fluorescent byproducts for real-time tracking. Key design considerations:
- Pair the boronic ester with fluorophores (e.g., 4-amino-naphthalimide) to enable fluorescence activation upon ROS exposure.
- Optimize logD values (e.g., via amino group modifications) to enhance blood-brain barrier penetration .
- Incorporate boronic esters into micelles or hydrogels for localized, stimulus-responsive drug release .
Q. How can contradictory data on reaction yields involving pinacol esters be resolved?
Discrepancies in yields (e.g., poor performance vs. boroxines in hydantoin arylation) arise from mechanistic differences. To address this:
- Compare reaction intermediates via DFT calculations to identify rate-limiting steps (e.g., boroxine vs. ester activation barriers).
- Use additives (e.g., Cu(I) salts) to stabilize reactive intermediates or suppress protodeboronation.
- Conduct kinetic studies to optimize stoichiometry and solvent polarity .
Q. What methodologies validate the stereochemical outcomes of radical-mediated C–C couplings using this compound?
Stereospecific 1,2-aryl/alkyl migrations in boron-ate complexes require precise control. Recommended approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
